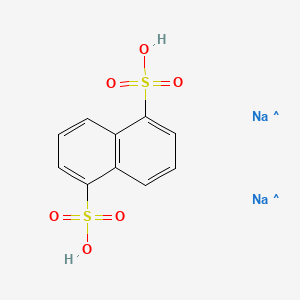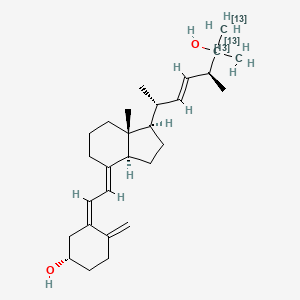
25-Hydroxyvitamin D2 (25,26,27-13C3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxyvitamin D2 (25,26,27-13C3) is a labeled form of 25-Hydroxyvitamin D2, a metabolite of Vitamin D2. This compound is used in various scientific research applications, particularly in the study of Vitamin D metabolism and its effects on human health. The labeling with carbon-13 isotopes (13C) allows for precise tracking and quantification in metabolic studies using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 (25,26,27-13C3) involves the incorporation of carbon-13 isotopes into the Vitamin D2 molecule. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, followed by purification steps to isolate the desired product with high isotopic purity .
Industrial Production Methods
Industrial production of 25-Hydroxyvitamin D2 (25,26,27-13C3) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards for research applications. Advanced techniques such as automated sample preparation and high-performance liquid chromatography (HPLC) are employed to achieve consistent quality .
化学反应分析
Types of Reactions
25-Hydroxyvitamin D2 (25,26,27-13C3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of Vitamin D2.
Common Reagents and Conditions
Common reagents used in the reactions involving 25-Hydroxyvitamin D2 (25,26,27-13C3) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 25-Hydroxyvitamin D2. These products are analyzed to understand the metabolic fate and biological activity of the compound .
科学研究应用
25-Hydroxyvitamin D2 (25,26,27-13C3) is widely used in scientific research to study Vitamin D metabolism and its role in health and disease. Key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Employed in studies investigating the biological effects of Vitamin D on cellular processes and gene expression.
Medicine: Utilized in clinical research to explore the relationship between Vitamin D levels and various health conditions, such as osteoporosis, cardiovascular diseases, and cancer.
Industry: Applied in the development of diagnostic assays and therapeutic interventions targeting Vitamin D-related pathways .
作用机制
The mechanism of action of 25-Hydroxyvitamin D2 (25,26,27-13C3) involves its conversion to the active form of Vitamin D, calcitriol, in the body. This conversion is mediated by enzymes such as 25-hydroxylase and 1α-hydroxylase. Calcitriol then binds to the Vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
相似化合物的比较
Similar Compounds
25-Hydroxyvitamin D3 (25,26,27-13C3): Another labeled form of a Vitamin D metabolite, used in similar research applications.
3-epi-25-Hydroxyvitamin D2 (22,26,27-13C3): An epimer of 25-Hydroxyvitamin D2, differing in the configuration of the hydroxyl group at the C3 position.
25-Hydroxyvitamin D2 (20,21,22,26,27-13C5): A compound labeled with five carbon-13 isotopes, providing higher isotopic enrichment for detailed metabolic studies .
Uniqueness
25-Hydroxyvitamin D2 (25,26,27-13C3) is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. This compound provides valuable insights into the metabolism and biological functions of Vitamin D2, contributing to a better understanding of its role in health and disease .
属性
分子式 |
C28H44O2 |
|---|---|
分子量 |
415.6 g/mol |
IUPAC 名称 |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(6,7-13C2)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4+1,5+1,27+1 |
InChI 键 |
KJKIIUAXZGLUND-RQYUKPBQSA-N |
手性 SMILES |
C[C@H](/C=C/[C@H](C)[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
规范 SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


azolidine-2-carboxylic acid](/img/structure/B12055228.png)
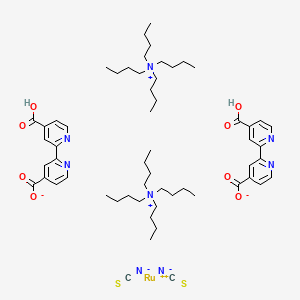
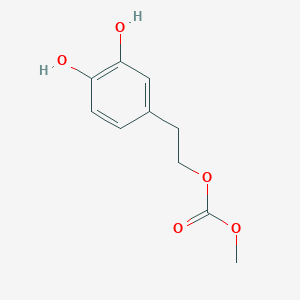
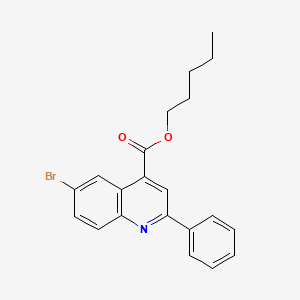

![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)


![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)

